molecular formula C19H24N4O2S B14122656 (E)-1-isopropyl-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1211876-27-5

(E)-1-isopropyl-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide

Cat. No.: B14122656
CAS No.: 1211876-27-5
M. Wt: 372.5 g/mol
InChI Key: NLIBUXLANSAJFG-UHFFFAOYSA-N
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Description

(E)-1-isopropyl-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a benzo[d]thiazole moiety, and several functional groups that contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-isopropyl-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole intermediate, followed by the introduction of the pyrazole ring and subsequent functionalization to achieve the final product. Common reagents used in these steps include various halides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-isopropyl-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It might find use in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of (E)-1-isopropyl-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-1-isopropyl-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide include other pyrazole derivatives, benzo[d]thiazole compounds, and molecules with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct reactivity and biological activity. The presence of both the pyrazole and benzo[d]thiazole moieties, along with the specific substituents, can result in unique interactions with molecular targets and distinct chemical behavior compared to other similar compounds.

Properties

CAS No.

1211876-27-5

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C19H24N4O2S/c1-12(2)23-15(6-7-20-23)18(24)21-19-22(8-9-25-5)16-11-13(3)10-14(4)17(16)26-19/h6-7,10-12H,8-9H2,1-5H3

InChI Key

NLIBUXLANSAJFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=NN3C(C)C)S2)CCOC)C

Origin of Product

United States

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